REACTION_CXSMILES
|
[C:1]([C:3]1[CH:8]=[CH:7][C:6]([CH3:9])=[CH:5][C:4]=1[F:10])#[N:2].[Br:11]N1C(=O)CCC1=O.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>C(Cl)(Cl)(Cl)Cl>[C:1]([C:3]1[CH:8]=[CH:7][C:6]([CH2:9][Br:11])=[CH:5][C:4]=1[F:10])#[N:2]
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Name
|
|
Quantity
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22.2 g
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Type
|
reactant
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Smiles
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C(#N)C1=C(C=C(C=C1)C)F
|
Name
|
|
Quantity
|
29.2 g
|
Type
|
reactant
|
Smiles
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BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
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C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
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Name
|
|
Quantity
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220 mL
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Type
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solvent
|
Smiles
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C(Cl)(Cl)(Cl)Cl
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Name
|
crude material
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Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
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18 g
|
Type
|
reactant
|
Smiles
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BrN1C(CCC1=O)=O
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Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
The reaction was heated
|
Type
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TEMPERATURE
|
Details
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to reflux for 30 minutes
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Duration
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30 min
|
Type
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CONCENTRATION
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Details
|
The solution was concentrated in vacuo to one-third the original volume
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Type
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ADDITION
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Details
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poured into EtOAc
|
Type
|
WASH
|
Details
|
washed with water, sat. aq. NaHCO3, and brine
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried (Na2SO4)
|
Type
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FILTRATION
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Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to provide the crude product
|
Type
|
CUSTOM
|
Details
|
After workup, the crude material was purified by silica gel chromatography (0-10% EtOAc/hexane)
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Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=C(C=C(CBr)C=C1)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |